molecular formula C9H8N4O2 B8769050 1-[(4-nitrophenyl)methyl]triazole

1-[(4-nitrophenyl)methyl]triazole

Cat. No.: B8769050
M. Wt: 204.19 g/mol
InChI Key: IRARVWPSVFZRLD-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a nitrobenzyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrobenzyl)-1H-1,2,3-triazole can be synthesized through various methods. One common approach involves the reaction of 4-nitrobenzyl chloride with sodium azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is known for its efficiency and high yield .

Industrial Production Methods: Industrial production of 1-[(4-nitrophenyl)methyl]triazole typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher throughput and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrobenzyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-[(4-nitrophenyl)methyl]triazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • 1-(4-Nitrobenzyl)-1H-1,2,4-triazole
  • 1-(Bromomethyl)-4-nitrobenzene
  • 1-Bromo-3-chloropropane

Comparison: 1-(4-Nitrobenzyl)-1H-1,2,3-triazole is unique due to its specific triazole ring structure and the presence of a nitrobenzyl group. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, 1-(4-nitrobenzyl)-1H-1,2,4-triazole has a different nitrogen arrangement in the triazole ring, leading to variations in reactivity and biological activity .

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

1-[(4-nitrophenyl)methyl]triazole

InChI

InChI=1S/C9H8N4O2/c14-13(15)9-3-1-8(2-4-9)7-12-6-5-10-11-12/h1-6H,7H2

InChI Key

IRARVWPSVFZRLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Nitrobenzylbromide (25.4 g, 0.12 mol) was added to a solution of 1H-1,2,3-triazole (8.12 g, 0.12 mol) and triethylamine (11.88 g, 0.12 mol) in anhydrous acetonitrile. The mixture was refluxed for 1 h, cooled to room temperature and the precipitated NEt3. HBr filtered off. The solvent was removed under vacuum and the residue chromatographed through silica gel eluting with CH2Cl2 (100) to CH2Cl2 /MeOH (95.5) to give 2-products. The more polar product was identified as the title-1-isomer (13 g, 54%); mp 114°-116° C. δ (250 MHz, CDCl3) 5.72 (2H, s, CH2), 7.38 (2H, d, J=9 Hz, Ar-H), 7.64 (1H, s, Ar-H), 7.78 (1H, s, Ar-H), 8.18 (2H, d, J=9 Hz, Ar-H). The less polar, minor isomer was identified as the 2-alkylation product (2.25 g, 9%), mp 112°-113° C. δ (250 MHz, CDCl3) 5.72 (2H, s, CH2), 7.40 (2H, d, J=9 Hz, Ar-H), 7.66 (2H, s, Ar-H), 8.18 (2H, d, J=9 Hz, Ar-H).
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Ar-H
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8.12 g
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11.88 g
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Synthesis routes and methods II

Procedure details

4-Nitrobenzylbromide (25.4 g, 0.12mol) was added to a solution of 1H-1,2,3-triazole (8.12 g, 0.12 mol) and triethylamine (11.88 g, 0.12 mol) in anhydrous acetonitrile. The mixture was refluxed for 1 h, cooled to room temperature and the precipitated NEt3. HBr filtered off. The solvent was removed under vacuum and the residue chromatographed through silica gel eluting with CH2Cl2 (100) to CH2Cl2 /MeOH (95.5) to give 2-products. The more polar product was identified as the title-1-isomer (13 g, 54%); mp 114°-116° C. δ (250 MHz, CDCl3) 5.72 (2H, s, CH2), 7.38 (2H, d, J=9 Hz, Ar--H), 7.64 (1H, s, Ar--H), 7.78 (1H, s, Ar--H), 8.18 (2H, d, J=9 Hz, Ar--H). The less polar, minor isomer was identified as the 2-alkylation product (2.25 g, 9%), mp 112°-113° C. δ (250 MHz, CDCl3) 5.72 (2H, s, CH2), 7.40 (2H, d, J=9 Hz, Ar--H), 7.66 (2H, s, Ar--H), 8.18 (2H, d, J=9 Hz, Ar--H).
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25.4 g
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8.12 g
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11.88 g
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